molecular formula C9H9NO B074469 3,4-dihydroisoquinolin-1(2H)-one CAS No. 1196-38-9

3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B074469
CAS RN: 1196-38-9
M. Wt: 147.17 g/mol
InChI Key: YWPMKTWUFVOFPL-UHFFFAOYSA-N
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Description

The 3,4-dihydroisoquinolin-1(2H)-one motif is found in many natural products and synthetic molecules. It exhibits a diverse range of biological activities and represents a privileged scaffold .


Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives involves the Castagnoli–Cushman reaction . The synthesis strategy includes intramolecular cyclization of carbamate/urea/thiourea/isocyanate/azidoamide, carbonylation/carbomylation/carbonyl insertion, metal-catalyzed protocols by C−H activation by directing group, metal-free domino procedures, and oxidations of isoquinoline derivatives .


Molecular Structure Analysis

The molecular structure of 3,4-dihydroisoquinolin-1(2H)-one involves a cyclic system with a nitrogen atom and a carbonyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives include cyclization of carbamate/urea/thiourea, isocyanate, reductive cyclization of azidoamide .


Physical And Chemical Properties Analysis

The molecular weight of 3,4-dihydroisoquinolin-1(2H)-one is 147.17 g/mol. It has one hydrogen bond donor and one hydrogen bond acceptor .

Scientific Research Applications

  • Chemoselective Synthesis : A novel synthesis method for substituted 3,4-dihydroisoquinolin-1(2H)-ones using o-oxiranylmethylbenzonitriles and NaCN/tetra-n-butylammonium bromide (TBAB) has been developed. This method demonstrates the chemoselective nature of ring-opening of epoxide by cyanide and is valuable for synthesizing complex molecular structures (Chen et al., 2012).

  • Enantioselective Synthesis : A nickel-phosphine complex-catalyzed denitrogenative annulation reaction has been used for the enantioselective synthesis of 3,4-dihydroisoquinolin-1(2H)-ones, highlighting its potential in creating regioselective and structurally complex molecules (Yamauchi et al., 2010).

  • Diastereoselective Synthesis : A base-catalyzed tandem cyclization process has been developed to synthesize 3,4-dihydroisoquinolin-2(1H)-one derivatives. This method offers a diastereoselective approach and is useful for constructing natural product-like structures (Shirsat et al., 2018).

  • Methodology for Isoquinoline Alkaloids : New methods for preparing 3,4-dihydroisoquinolin-1(2H)-one and isoquinolin-1(2H)-one skeletons have been reported. These methods are key for synthesizing isoquinoline alkaloids, which have significant pharmaceutical applications (Mujde et al., 2011).

  • Asymmetric Catalysis : Novel catalytic stereoselective strategies have been developed for synthesizing 1,2,3,4-tetrahydroisoquinoline and 3,4-dihydroisoquinoline scaffolds. These compounds are significant in natural products and asymmetric catalysis (Liu et al., 2015).

  • Electrochemical Oxidation : A diethyl phosphite mediated electrochemical oxidation strategy has been developed for synthesizing 3,4-dihydroisoquinolin-1(2H)-ones from tetrahydroisoquinolines. This environmentally friendly method is significant for constructing C=O bonds (Xie et al., 2019).

  • Anti-inflammatory Activity : The anti-inflammatory activity of 2-amino-3,4-dihydroisoquinolin-1(2H)-one and its derivatives has been explored. Some compounds showed high activity in inhibiting carrageenin oedema and granuloma formation in rats (Odasso et al., 1977).

Future Directions

The results of the physiological and biochemical analysis, the ultrastructural observation, and lipidomics analysis would help us to better understand the mode of action and the SAR of these derivatives, and provide crucial information for further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans .

properties

IUPAC Name

3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-4H,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPMKTWUFVOFPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152517
Record name 1-Oxo-1,2,3,4-tetrahydroisoquinoline
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Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydroisoquinolin-1(2H)-one

CAS RN

1196-38-9
Record name 3,4-Dihydroisoquinolin-1(2H)-one
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxo-1,2,3,4-tetrahydroisoquinoline
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Record name 1-Oxo-1,2,3,4-tetrahydroisoquinoline
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Record name 1,2,3,4-tetrahydroisoquinolin-1-one
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Synthesis routes and methods I

Procedure details

To a solution of polyphosphoric acid (200 mL) at 140° C. N-methoxycarbonyl-phenethylamine (28 g, 0.16 mol) was added portionwise over a 5 hour period. The reaction solution was poured into cold water (400 mL) and extracted with methylene chloride (5×200 mL). The organic layers were combined, dried with anhydrous magnesium sulfate, filtered and concentrated to give the title compound (17.96 g, 86% yield).
[Compound]
Name
polyphosphoric acid
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Yield
86%

Synthesis routes and methods II

Procedure details

To a round-bottom flask under argon containing (S)-5-bromo-2-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one (227 mg, 0.79 mmol), 4-chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline (213 mg, 0.79 mmol), Pd2(dba)3 (143 mg, 0.158 mmol), xantphos (260 mg, 0.316 mmol), potassium phosphate (505 mg, 2.37 mmol) is added anhydrous dioxane (1.6 ml). The mixture is stirred at 96° C. for 18 hours, cooled to room temperature, filtered through a celite pad and washed with THF. The crude product is purified by flash column chromatography using 1% methanol in dichloromethane as eluent to give S)-5-(4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)phenylamino)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one as a dark brown solid. LC-MS m/z: 530.1 (M+1).
Name
(S)-5-bromo-2-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one
Quantity
227 mg
Type
reactant
Reaction Step One
Quantity
213 mg
Type
reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
505 mg
Type
reactant
Reaction Step One
Quantity
143 mg
Type
catalyst
Reaction Step One
Quantity
1.6 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Phenethyl-carbamic acid ethyl ester (I-23a: 9 g, 46.875 mmol) and poly phosphoric acid (187.5 g) were taken in a flask and the flask was heated to 120° C. for 4 hours. The reaction was monitored by TLC (30% ethylacetate in hexane). The reaction mixture was partitioned between chilled water and ethylacetate. The resulting mixture was stirred at 115° C. for 2 hours to afford the crude product. Purification by column chromatography on silica gel (60% ethylacetate in hexane) afforded 0.090 g of the product (9.1% yield).
Quantity
9 g
Type
reactant
Reaction Step One
[Compound]
Name
poly phosphoric acid
Quantity
187.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
9.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-dihydroisoquinolin-1(2H)-one
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Reactant of Route 5
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Reactant of Route 6
3,4-dihydroisoquinolin-1(2H)-one

Citations

For This Compound
471
Citations
C Abate, SV Selivanova, A Müller, SD Krämer… - European Journal of …, 2013 - Elsevier
σ 2 Receptors are promising biomarkers for cancer diagnosis given the relationship between the proliferative status of tumors and their density. With the aim of contributing to the …
Number of citations: 45 www.sciencedirect.com
MR Kulkarni, ND Gaikwad - ChemistrySelect, 2020 - Wiley Online Library
The 3,4‐dihydroisoquinolin‐1(2H)‐one motifs found in many natural products, synthetic molecules with a diverse range of the biological activities and represent a privilege scaffold. …
Q He, N Chatani - The Journal of Organic Chemistry, 2018 - ACS Publications
The alkylation of C–H bonds with N-vinylphthalimide by a rhodium-catalyzed reaction of aromatic amides containing an 8-aminoquinoline moiety as the directing group is reported. N-…
Number of citations: 32 pubs.acs.org
D Zhou, JL Gross, AB Adedoyin… - Journal of Medicinal …, 2012 - ACS Publications
On the basis of the previously reported benzimidazole 1,3′-bipyrrolidine benzamides (1), a new class of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives (3–50) …
Number of citations: 18 pubs.acs.org
AH Bansode, G Suryavanshi - Advanced Synthesis & Catalysis, 2021 - Wiley Online Library
A visible light‐rose bengal‐TBHP mediated, controlled oxidation of N‐substituted 1,2,3,4‐tetrahydroisoquinolines is developed for the synthesis of 3,4‐dihydroisoquinolin‐1(2H)‐ones …
Number of citations: 21 onlinelibrary.wiley.com
D Wang, M Li, J Li, Y Fang, Z Zhang - RSC advances, 2023 - pubs.rsc.org
In an effort to exploit the bioactive natural scaffold 3,4-dihydroisoquinolin-1(2H)-one for plant disease management, 59 derivatives of this scaffold were synthesized using the Castagnoli…
Number of citations: 6 pubs.rsc.org
EE Freeman, R Jackson, J Luo… - The Journal of …, 2023 - ACS Publications
We demonstrate a general method for the preparation of diverse N-substituted 3,4-dihydroisoquinolin-1(2H)-one compounds through an overall three-step cross-coupling/cyclization/N-…
Number of citations: 1 pubs.acs.org
MR Kulkarni, NP Lad, VM Khedkar… - Journal of Heterocyclic …, 2021 - Wiley Online Library
With the aim of expanding the scope of SAR on piperlongumine (PL), a naturally occurring anticancer molecule, we have designed a novel hybrid molecule bearing 3,4‐…
Number of citations: 1 onlinelibrary.wiley.com
R Murashige, Y Ohtsuka, K Sagisawa, M Shiraishi - Tetrahedron Letters, 2015 - Elsevier
Versatile intramolecular Friedel–Crafts reaction of 1-(2-iso-cyanatoethyl)benzene derivatives was established by using trifluoromethanesulfonic acid as a catalyst and solvent. This …
Number of citations: 13 www.sciencedirect.com
B Müjde, S Özcan, M Balci - Phytochemistry Letters, 2011 - Elsevier
We hereby report a new method for preparation of 3,4-dihydroisoquinolin-1(2H)-one as well as isoquinolin-1(2H)-one skeleton starting from the methyl 2-(3-methoxy-3-oxopropyl)…
Number of citations: 23 www.sciencedirect.com

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